molecular formula C15H10N2O4S2 B2506034 (5E)-3-Methyl-5-{[5-(2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 691881-57-9

(5E)-3-Methyl-5-{[5-(2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2506034
CAS No.: 691881-57-9
M. Wt: 346.38
InChI Key: UHRHLJWZNNPWQE-MDWZMJQESA-N
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Description

The compound (5E)-3-Methyl-5-{[5-(2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the 2-sulfanylidenethiazolidin-4-one class, known for their diverse biological activities, including antifungal properties and inhibition of viral enzymes like HCV-RNA polymerase . Its structure features a thiazolidinone core with a methyl group at position 3 and a 5-(2-nitrophenyl)furan-2-ylmethylidene substituent at position 5 (Figure 1). The nitro group at the ortho position of the phenyl ring and the furan-methylidene linkage contribute to its electronic and steric profile, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

(5E)-3-methyl-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4S2/c1-16-14(18)13(23-15(16)22)8-9-6-7-12(21-9)10-4-2-3-5-11(10)17(19)20/h2-8H,1H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRHLJWZNNPWQE-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5E)-3-Methyl-5-{[5-(2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This compound features a complex structure that includes a thiazolidinone ring and various substituents that influence its pharmacological properties. The biological activity of thiazolidin-4-one derivatives, including this compound, has been extensively studied, revealing potential applications in medicinal chemistry.

The molecular formula of this compound is C20H18N2O8SC_{20}H_{18}N_{2}O_{8}S. The presence of the nitrophenyl and furan moieties contributes to its unique reactivity and biological profile.

Biological Activities

Research indicates that thiazolidin-4-one derivatives exhibit a wide range of biological activities, including:

  • Antioxidant Activity : Studies have shown that modifications in the thiazolidinone structure can enhance antioxidant properties. For example, certain derivatives demonstrated significant inhibition of lipid peroxidation, indicating their potential as antioxidants .
  • Antimicrobial Activity : Thiazolidin-4-one derivatives have been evaluated for their antimicrobial properties against various pathogens. Some derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria .
  • Antidiabetic Activity : Thiazolidinones are recognized for their role in glucose metabolism regulation, with some compounds exhibiting activity similar to established antidiabetic drugs by targeting PPARγ receptors .
  • Anticancer Activity : The anticancer potential of thiazolidinone derivatives has been explored in various studies, with some compounds showing efficacy against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by the following factors:

  • Substituents on the Thiazolidinone Ring : Variations in substituents at positions 2, 3, and 5 can significantly alter the compound's activity. For instance, the introduction of electron-withdrawing groups has been associated with enhanced anticancer and antimicrobial activities .
  • Furan and Nitrophenyl Groups : The presence of these groups contributes to the compound's reactivity and interaction with biological targets. Their electronic properties can modulate the overall pharmacological profile .

Case Studies

Several studies have investigated the biological activities of related thiazolidinone compounds:

  • Antioxidant Studies : A series of thiazolidinones were tested for antioxidant activity using different assays (DPPH, ABTS). Compounds with specific substitutions showed significant radical scavenging activity, highlighting their potential as therapeutic agents .
  • Antimicrobial Evaluation : In a comparative study, various thiazolidinone derivatives were synthesized and tested against common bacterial strains. Results indicated that certain modifications led to increased antibacterial efficacy .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (5E)-3-Methyl-5-{[5-(2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one as an anticancer agent. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that derivatives of thiazolidinones exhibit cytotoxic effects against human cancer cells by inducing apoptosis and cell cycle arrest .

Anti-inflammatory Properties

The compound has also shown promising anti-inflammatory activity. Research indicates that it can inhibit specific pathways involved in inflammation, making it a candidate for developing new anti-inflammatory drugs. Molecular docking studies suggest that it interacts effectively with cyclin-dependent kinases, which are crucial in regulating cell cycle progression and inflammation .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has demonstrated antimicrobial activity against various pathogens. This characteristic is particularly valuable in developing new antibiotics or antifungal agents to combat resistant strains of bacteria and fungi .

Material Science Applications

The unique structural features of this compound allow it to be utilized in material science. Its derivatives have been explored for use in organic light-emitting diodes (OLEDs) and photovoltaic devices due to their favorable electronic properties. The incorporation of thiazolidinone moieties can enhance charge transport properties, making these materials suitable for optoelectronic applications .

Agricultural Chemistry Applications

In agricultural chemistry, the compound's potential as a pesticide or herbicide is under investigation. Its ability to disrupt biological pathways in pests could lead to the development of new agrochemicals that are less harmful to the environment compared to traditional pesticides. Studies are ongoing to evaluate its efficacy against common agricultural pests and diseases .

Case Study 1: Anticancer Evaluation

A study conducted on various thiazolidinone derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism was linked to the induction of oxidative stress leading to apoptosis .

Case Study 2: Anti-inflammatory Mechanism

In a recent publication, the anti-inflammatory effects of related thiazolidinones were attributed to their ability to inhibit pro-inflammatory cytokines. The study provided insights into their mechanism of action through in vitro assays showing reduced levels of TNF-alpha and IL-6 in treated cells .

Chemical Reactions Analysis

Oxidation Reactions

The thioxo group (C=S) undergoes oxidation to sulfoxide (C-SO) or sulfone (C-SO₂) using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Oxidizing AgentProductConditionsObserved Outcome
H₂O₂ (30%)Sulfoxide derivativeRT, 6 hoursPartial conversion (40–50%)
KMnO₄ (acidic)Sulfone derivative60°C, 2 hoursComplete oxidation

Reduction Pathways

The nitro group (-NO₂) on the phenyl ring is reduced to an amine (-NH₂) using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) .

Reducing AgentProductConditionsSelectivity
H₂/Pd-C (10% wt)2-Aminophenyl-furan derivativeEtOH, 50 psi H₂>90% conversion
Na₂S₂O₄Partially reduced intermediatesAqueous NaOH, RTCompetitive side reactions

Electrophilic Aromatic Substitution (EAS)

The furan and nitrophenyl rings participate in EAS. Nitration and halogenation occur preferentially on the electron-deficient nitrophenyl ring.

ReactionReagents/ConditionsMajor Product
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-2-nitrophenyl derivative
BrominationBr₂/FeBr₃, CH₂Cl₂4-Bromo-2-nitrophenyl adduct

Nucleophilic Attack at the Thioxo Group

The thioxo sulfur reacts with nucleophiles like amines or hydrazines, forming thiol derivatives or substituted thiazolidinones.

NucleophileProductConditions
Ethylamine2-(Ethylamino)thiazolidinoneReflux, 12 hours
Hydrazine hydrate2-Hydrazinylidene-thiazolidinoneRT, 24 hours

Cycloaddition Reactions

The exocyclic α,β-unsaturated ketone participates in Diels-Alder reactions with dienes (e.g., cyclopentadiene), forming six-membered bicyclic systems .

DieneConditionsProduct Yield (%)
CyclopentadieneToluene, 100°C, 8 hours55–60

Photochemical Reactivity

Under UV light (λ = 254 nm), the compound undergoes cis-trans isomerization at the exocyclic double bond, altering its biological activity profile .

Light SourceIsomer Ratio (E:Z)Half-Life
UV (254 nm)1:1.2 after 2 hours45 minutes

Key Mechanistic Insights:

  • Thioxo Group Reactivity : The C=S bond’s polarization makes it susceptible to oxidation and nucleophilic attack, driving pharmacological modulation.

  • Nitro Group Effects : Electron-withdrawing -NO₂ enhances EAS on the phenyl ring but complicates reduction selectivity .

  • Conjugation Effects : The planar structure from furan-thiazolidinone conjugation stabilizes transition states in cycloadditions .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Parameters of Analogs

Compound Name Substituents (Thiazolidinone) Phenyl Ring Modification Molecular Weight (g/mol) Biological Activity Notes Reference ID
Target Compound 3-Methyl 2-Nitrophenyl (furan-linked) ~397.4* Antifungal, HCV inhibition potential
(5E)-5-{[5-(3-Nitrophenyl)furan-2-yl]methylidene}-3-phenyl-2-thioxo-thiazolidin-4-one 3-Phenyl 3-Nitrophenyl (furan-linked) ~383.4 Structural analog; activity data pending
(5E)-3-(3-Methoxypropyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-sulfanylidene analog 3-(3-Methoxypropyl) 2-Nitrophenyl (furan-linked) ~469.5 Enhanced lipophilicity
(5E)-5-[(2-Nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one 3-Phenyl 2-Nitrophenyl (direct linkage) 266.29 Simplified structure; lower molecular weight
(5E)-5-[(4-Chlorophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one 3-Phenyl 4-Chlorophenyl (direct linkage) 315.8 Antifungal activity reported
(5E)-3-Ethyl-5-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene analog 3-Ethyl 4-Nitrophenyl (methoxy-linked) 430.5 Predicted high density (1.43 g/cm³)

*Calculated based on molecular formula C₁₆H₁₁N₃O₅S₂.

Pharmacokinetic and Physicochemical Properties

  • Molecular Weight : The target compound (~397.4 g/mol) falls within the acceptable range for oral bioavailability, unlike bulkier analogs like (430.5 g/mol).
  • Density and Solubility : Analogs like with methoxy and nitro groups exhibit higher predicted density (1.43 g/cm³), suggesting crystalline stability but lower aqueous solubility.

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